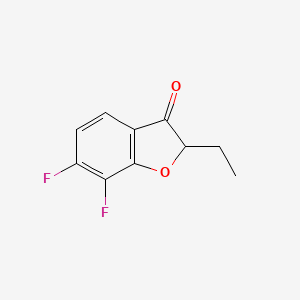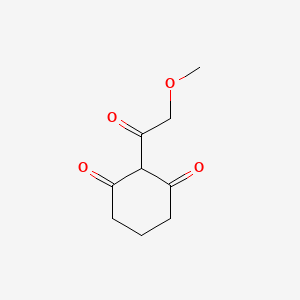
2-Amino-1-(2,6-difluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroacetophenone.
Amination Reaction: The 2,6-difluoroacetophenone undergoes an amination reaction with ammonia or an amine source under controlled conditions to introduce the amino group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,6-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives such as alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,6-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or reagent in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.
Binding Interactions: The amino and difluorophenyl groups play a crucial role in binding interactions with target molecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(2,4-difluorophenyl)ethan-1-one: Similar structure but with different fluorine substitution pattern.
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one: Chlorine atoms instead of fluorine atoms.
2-Amino-1-(2,6-dimethylphenyl)ethan-1-one: Methyl groups instead of fluorine atoms.
Uniqueness
2-Amino-1-(2,6-difluorophenyl)ethan-1-one is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C8H7F2NO |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
2-amino-1-(2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3H,4,11H2 |
Clave InChI |
CLJFCMPUSKIUHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)

![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
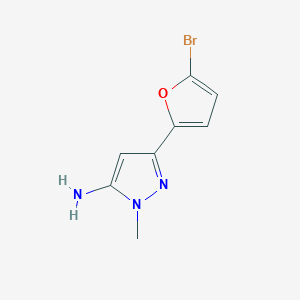
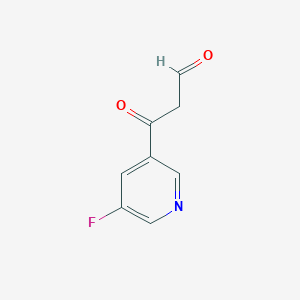


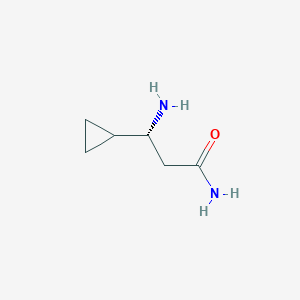
![1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B15273939.png)
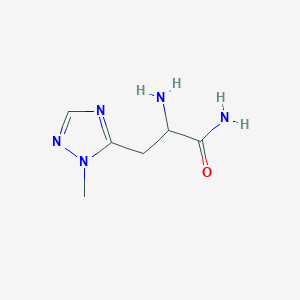
![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)
